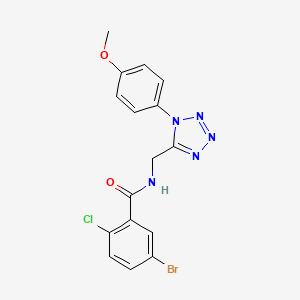

5-bromo-2-chloro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

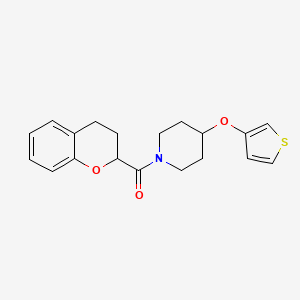

“5-bromo-2-chloro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide” is a chemical compound used in industrial and scientific research . It is also known as “4-Methoxybenzyl 5-bromo-2-chlorobenzamide” and has a CAS number of 701255-27-8 .

Molecular Structure Analysis

The molecular formula of this compound is C15H13BrClNO2 . The InChI key is UGBPFPJQRDBYHO-UHFFFAOYSA-N.Physical And Chemical Properties Analysis

This compound is a white crystalline powder with a melting point of 162-164°C. It has a molecular weight of 354.63 g/mol .Scientific Research Applications

Photodynamic Therapy Applications

- Use in Photodynamic Therapy for Cancer Treatment : A study by Pişkin et al. (2020) synthesized and characterized zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing Schiff base, which includes derivatives similar to 5-bromo-2-chloro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide. This compound exhibited significant potential as a Type II photosensitizer for photodynamic therapy in cancer treatment due to its high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).

G Protein-Coupled Receptor Agonists

- GPR35 Agonism for Pain and Inflammatory Treatment : Wei et al. (2018) identified the role of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives, which are structurally similar to 5-bromo-2-chloro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide, as potent G protein-coupled receptor-35 (GPR35) agonists. These compounds showed promise in the treatment of pain, inflammatory, and metabolic diseases (Wei et al., 2018).

Docking Studies and COX-2 Inhibition

- Docking Studies for COX-2 Inhibitors : Al-Hourani et al. (2015) conducted docking studies and crystal structure analysis of tetrazole derivatives, which include 5-bromo-2-chloro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide. These studies helped understand the orientation and interaction of the molecules in the active site of the cyclooxygenase-2 (COX-2) enzyme, suggesting potential for COX-2 inhibition (Al-Hourani et al., 2015).

Antipsychotic Agents

- Potential as Antipsychotic Agents : Högberg et al. (1990) explored a series of benzamides as potential antipsychotic agents. Although not directly mentioning 5-bromo-2-chloro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide, the study implies the potential of similar structures in inhibiting dopamine D-2 receptors, which could lead to antipsychotic effects (Högberg, Ström, Hall, & Ögren, 1990).

Serotonin and Dopamine Receptor Antagonists

- Dual Antagonist for Serotonin and Dopamine Receptors : Hirokawa et al. (2002) synthesized benzamides that showed dual antagonism for serotonin 5-HT3 and dopamine D2 receptors. Although the study does not explicitly mention 5-bromo-2-chloro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide, the structural similarities suggest potential research applications in this area (Hirokawa et al., 2002).

Antibacterial Activity

- Antibacterial Applications : Rai et al. (2009) synthesized compounds structurally related to 5-bromo-2-chloro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide, which exhibited significant antibacterial activity against various bacteria, suggesting a potential application in antibacterial research (Rai et al., 2009).

Analgesic Agents

- Potential Analgesic Applications : Bachar and Lahiri (2004) reported on chloro and bromo substituted indanyl tetrazoles, related to 5-bromo-2-chloro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide, exhibiting significant analgesic activity. This suggests the potential for this compound to be explored as an analgesic agent (Bachar & Lahiri, 2004).

Radiotracer for CB1 Cannabinoid Receptors

- Use as a PET Radiotracer : Katoch-Rouse and Horti (2003) synthesized compounds similar to 5-bromo-2-chloro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide, which showed potential as radiotracers for studying CB1 cannabinoid receptors in the brain using positron emission tomography (Katoch-Rouse & Horti, 2003).

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

properties

IUPAC Name |

5-bromo-2-chloro-N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrClN5O2/c1-25-12-5-3-11(4-6-12)23-15(20-21-22-23)9-19-16(24)13-8-10(17)2-7-14(13)18/h2-8H,9H2,1H3,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFDSTWSXCIRFAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=C(C=CC(=C3)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-2-chloro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 1-imino-4-[(2-methylpropan-2-yl)oxycarbonylamino]-1-oxothiane-4-carboxylate](/img/structure/B2557405.png)

![Ethyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2557408.png)

![N-(3-fluorophenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2557413.png)

![2-thia-5-azabicyclo[2.2.1]heptan-5-yl(1H-indazol-3-yl)methanone](/img/structure/B2557414.png)

![4-methoxy-N-(2-(6-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide](/img/structure/B2557418.png)

![2-{[5-(4-chlorophenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]thio}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2557425.png)

![2-amino-2-oxo-N-[(phenylsulfonyl)oxy]ethanimidoyl cyanide](/img/structure/B2557427.png)